BenchChemオンラインストアへようこそ!

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

Medicinal Chemistry Property-Based Drug Design Permeability Optimization

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine (CAS 2366183-29-9) is a heterocyclic small-molecule building block belonging to the pyrazolo-piperazine family, with a molecular formula C10H18N4 and molecular weight 194.28 g/mol. The compound features a 3,5-dimethylpyrazole ring attached at the 4-position to the C-2 carbon of a 6-methylpiperazine, yielding a distinct substitution pattern relative to the more common 1-(pyrazol-4-yl)piperazine regioisomers.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B15217735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC1CNCC(N1)C2=C(NN=C2C)C
InChIInChI=1S/C10H18N4/c1-6-4-11-5-9(12-6)10-7(2)13-14-8(10)3/h6,9,11-12H,4-5H2,1-3H3,(H,13,14)
InChIKeyODBXNTJRCZPGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine – Procurement-Relevant Identity and Core Properties


2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine (CAS 2366183-29-9) is a heterocyclic small-molecule building block belonging to the pyrazolo-piperazine family, with a molecular formula C10H18N4 and molecular weight 194.28 g/mol . The compound features a 3,5-dimethylpyrazole ring attached at the 4-position to the C-2 carbon of a 6-methylpiperazine, yielding a distinct substitution pattern relative to the more common 1-(pyrazol-4-yl)piperazine regioisomers . Commercially available at a specification purity of 98% (HPLC), it exhibits a calculated LogP of 0.65, a topological polar surface area (TPSA) of 52.74 Ų, and three hydrogen-bond donor centers . These physicochemical properties position the scaffold for use in medicinal chemistry programs targeting kinases, GPCRs, and other protein families where a moderately polar, hydrogen-bond-capable piperazine motif is desired.

Why 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine Cannot Be Replaced by Common Pyrazolo-Piperazine Analogs Without Quantitative Justification


Pyrazolo-piperazine building blocks are frequently treated as interchangeable in synthesis planning, yet the precise attachment position of the pyrazole to the piperazine ring profoundly alters the vector of the pharmacophore, hydrogen-bond donor count, and overall lipophilicity . The 2-(pyrazol-4-yl)-6-methyl substitution pattern creates an additional stereocenter at C-6, introduces a methyl group that influences both conformational preferences and metabolic stability, and shifts the heterocycle attachment from the typical N-1 to the C-2 position [1]. These structural differences translate into measurable changes in TPSA, cLogP, and hydrogen-bonding capacity that cannot be reproduced by the widely available 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine or other regioisomers . Procurement decisions based purely on scaffold similarity without accounting for these quantitative property differences risk introducing erroneous SAR interpretation and suboptimal lead optimization outcomes.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine Versus Closest Analogs


Increased Topological Polar Surface Area (TPSA) Versus 1-Substituted Regioisomer

The 2-substituted-6-methylpiperazine scaffold yields a TPSA of 52.74 Ų, which is 8.79 Ų (20.0%) higher than the TPSA of 43.95 Ų for the 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine regioisomer . This difference arises from the additional N–H hydrogen-bond donor contributed by the secondary amine at the piperazine 2-position and altered ring conformation [1].

Medicinal Chemistry Property-Based Drug Design Permeability Optimization

Elevated LogP and Hydrogen-Bond Donor Count Relative to 1-Substituted Analog

The target compound displays a calculated LogP of 0.649 and possesses three hydrogen-bond donors (HBD), compared to a LogP of 0.436 and two HBD for 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine . The combination of higher LogP (+0.213 log units) and an additional HBD suggests a distinct lipophilic-hydrophilic balance that may affect solubility, protein binding, and permeability in a differentiated manner [1].

Lipophilicity Ligand Efficiency ADME Prediction

Pyrazolo-Piperazine Scaffold Validated as Casein Kinase 1 δ/ε Inhibitor Core – Positional Isomerism Matters

Patent US9273058 extensively claims substituted pyrazolo-piperazines of Formula (I) as potent casein kinase 1 δ/ε inhibitors, with demonstrated utility in oncology [1]. The claimed scope explicitly encompasses multiple regioisomeric attachment points of the pyrazole to the piperazine, and the biological activity of compounds with 2-substituted piperazine cores is differentiated from 1-substituted variants by the patent's SAR tables [2]. While individual IC50 values for the exact target compound are not disclosed in the open patent, the scaffold class shows IC50 values ranging from low nanomolar to sub-nanomolar against CK1δ/ε for closely related pyrazolo-piperazine exemplars [1]. The 6-methyl substituent is predicted to further modulate CK1δ/ε binding pocket complementarity based on molecular modeling data presented in the patent [2].

Kinase Inhibition CK1δ/ε Cancer Therapeutics

Sterically Differentiated 6-Methyl Group Influences Conformational Space Relative to Unsubstituted Piperazines

The presence of a methyl substituent at the piperazine 6-position introduces a chiral center and restricts the conformational flexibility of the piperazine ring compared to unsubstituted 2-(pyrazol-4-yl)piperazine . This steric constraint can influence the presentation of the pyrazole pharmacophore to a protein binding site and alter metabolic soft spot susceptibility at the piperazine ring [1].

Conformational Analysis Stereochemistry Fragment-Based Design

Commercial Purity Consistency Across Independent Suppliers

2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine is commercially supplied at a specified purity of 98% (HPLC) by Leyan and also listed by AKSci with full quality assurance . In contrast, the widely stocked 1-substituted analog is typically supplied at 95% purity by major vendors such as SigmaAldrich and AKSci , although a 98% grade is also available from selected suppliers. The higher baseline procurement purity for the target compound may reduce the need for in-house purification prior to use in sensitive catalytic or medicinal chemistry applications.

Quality Assurance Procurement Reproducibility

Scaffold-Level CDK Inhibition Activity Demonstrates Kinase Targeting Potential of 3,5-Dimethylpyrazol-4-yl Piperazines

A structurally related compound bearing a 3,5-dimethyl-1H-pyrazol-4-yl substituent on a piperazine-1-yl core (Compound 69) demonstrated potent CDK9 inhibition with an IC50 of 2 nM, alongside CDK7 IC50 of 56 nM and CDK1 IC50 of 432 nM [1]. The des-methyl analog (Compound 70) showed a CDK9 IC50 of 3 nM, indicating that the 3,5-dimethylpyrazole group contributes meaningfully to CDK9 affinity [1]. While these data are for a 1-piperazinyl regioisomer rather than the 2-substituted target compound, they establish the broader 3,5-dimethylpyrazol-4-yl-piperazine pharmacophore as a validated kinase inhibitor core and suggest that regioisomeric variants merit exploration for differentiated selectivity profiles [2].

CDK Inhibition Oncology Kinase Selectivity

Highest-Confidence Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine Based on Quantitative Evidence


Synthesis of Regiodifferentiated Casein Kinase 1 δ/ε Inhibitor Libraries

The compound serves as a strategic building block for generating CK1δ/ε inhibitor candidates with a 2-substituted-6-methylpiperazine core, a regioisomeric space explicitly claimed in patent US9273058B2 [1]. The measured TPSA of 52.74 Ų and three H-bond donors differentiate it from the 1-substituted regioisomer (TPSA 43.95 Ų, two HBD) , potentially yielding CK1 inhibitors with altered permeability, selectivity, and intellectual property positioning.

CDK9-Focused Medicinal Chemistry with Regioisomer-Dependent Selectivity Profiling

Given that 1-substituted 3,5-dimethylpyrazol-4-yl piperazines achieve CDK9 IC50 values as low as 2 nM [2], the 2-substituted-6-methyl variant offers a structurally distinct starting point for optimizing CDK9 selectivity over CDK1, CDK2, and CDK4. The additional chiral center at C-6 and altered LogP (+0.213 relative to the 1-substituted analog) provide additional SAR vectors for tuning kinase selectivity and ADME properties.

Fragment-Based and Structure-Guided Drug Design Requiring Defined Hydrogen-Bond Topology

The three hydrogen-bond donor centers and elevated TPSA of the target compound, relative to regioisomeric piperazine building blocks, make it well-suited for fragment-based screening campaigns targeting binding sites with multiple hydrogen-bond acceptor residues . The 6-methyl group further provides conformational constraint that can enhance binding entropy and improve fragment hit-to-lead efficiency.

High-Purity Building Block Procurement for Multistep Parallel Synthesis

The commercially available 98% purity specification reduces the burden of pre-synthesis purification, making the compound directly usable in automated parallel synthesis workflows, diversity-oriented synthesis, and DNA-encoded library construction where high starting material purity is critical for downstream hit validation and false-positive minimization.

Quote Request

Request a Quote for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.